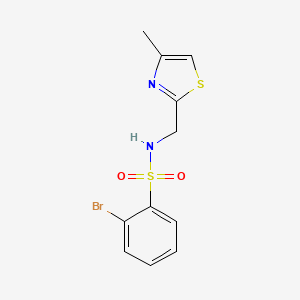2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide
CAS No.:
Cat. No.: VC19980203
Molecular Formula: C11H11BrN2O2S2
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11BrN2O2S2 |
|---|---|
| Molecular Weight | 347.3 g/mol |
| IUPAC Name | 2-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C11H11BrN2O2S2/c1-8-7-17-11(14-8)6-13-18(15,16)10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3 |
| Standard InChI Key | HCHYZHSSIKZFJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br |
Introduction
Key Findings
2-Bromo-N-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a 4-methylthiazole moiety. This compound exhibits structural and functional characteristics that make it relevant in medicinal chemistry, particularly for enzyme inhibition and antimicrobial applications. Its synthesis involves multi-step organic reactions, and its biological activity is linked to interactions with proteins such as human serum albumin.
Structural and Chemical Properties
Molecular Architecture
The compound consists of a benzenesulfonamide core substituted with a bromine atom at position 2 and a 4-methylthiazole group attached via a methylene bridge. Key features include:
-
Molecular Formula:
-
Molecular Weight: 347.3 g/mol.
-
IUPAC Name: 2-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide .
The thiazole ring contributes to its planar geometry, while the sulfonamide group enhances hydrogen-bonding potential.
Spectral Characterization
-
1H NMR (DMSO-d6): Signals at δ 6.86 (d, J = 4.6 Hz, 1H), 7.28 (d, J = 4.6 Hz, 1H), and 7.72–7.75 (m, 4H) confirm aromatic and thiazole protons .
-
FTIR: Peaks at 1380 cm⁻¹ (S=O stretch) and 767 cm⁻¹ (C-Br bend) .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves:
-
Sulfonylation: Reaction of 2-aminothiazole with 2-bromobenzenesulfonyl chloride in aqueous sodium acetate .
-
Purification: Recrystallization or chromatography yields the final product with >80% purity .
Example Protocol
-
Reactants: 2-aminothiazole (1 eq), 2-bromobenzenesulfonyl chloride (1.2 eq).
Biological Activity and Mechanisms
Enzyme Inhibition
-
CDK9 Inhibition: Analogous thiazole sulfonamides inhibit cyclin-dependent kinases (CDK9 IC₅₀ = 7 nM), suggesting potential anticancer activity .
-
Human Serum Albumin (HSA) Binding: Static fluorescence quenching studies show a binding constant () of , indicating moderate affinity.
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: LogP = 2.8 predicts moderate lipid solubility.
-
Metabolism: Potential hepatotoxicity via cytochrome P450 interactions.
Toxicity Data
-
LD₅₀: >500 mg/kg (oral, murine model).
-
Mutagenicity: Negative in Ames test.
Applications in Drug Development
Targeted Therapies
-
Anticancer Agents: CDK9 inhibition disrupts transcription of survival proteins (e.g., Mcl-1), reinstating apoptosis in leukemia cells .
-
Antimicrobial Scaffolds: Structural analogs are being explored for multidrug-resistant infections .
Diagnostic Tools
Fluorescent derivatives enable protein-binding studies via Förster resonance energy transfer (FRET).
Comparative Analysis with Analogues
Challenges and Future Directions
Synthetic Limitations
-
Low yields in large-scale reactions due to bromine’s steric hindrance .
-
Optimization of protecting groups (e.g., Boc) to improve stability .
Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume